![molecular formula C6H7BrN2 B6235985 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole CAS No. 1621526-58-6](/img/structure/B6235985.png)
2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole
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Overview
Description
“2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate, a related compound, has been synthesized .Molecular Structure Analysis
Pyrrolopyrazines, including “2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole”, are classified into three chemical categories with two or three nitrogen atoms . The different scaffolds of pyrrolopyrazine, including pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and 6H-pyrrolo[3,4-b]pyrazine, have been investigated .Scientific Research Applications
Anticoagulant and Antithrombotic Therapy
The compound is used in the design, synthesis, and evaluation of new hybrid derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa . Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world . The development of dual inhibitors as new generation anticoagulants is an urgent problem .
Medicinal Chemistry
Pyrazoles, including “2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole”, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
The compound is used in drug discovery, especially in the development of new drugs for treating various diseases .
Agrochemistry
In the field of agrochemistry, pyrazoles are used in the development of new agrochemicals .
Coordination Chemistry
In coordination chemistry, pyrazoles are used in the synthesis of various coordination compounds .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry for the synthesis of organometallic compounds .
Preparation of Anti-inflammatory Compounds and Analgesics
“2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” is used in the preparation of withasomnine molecules, pyrazole alkaloids, for their application towards anti-inflammatory compounds and analgesics .
Synthesis of Solid Hexacoordinate Complexes
4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Future Directions
Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of molecules that have been found to exhibit various biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant effects . The specific targets would depend on the context of these activities.
properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGWNUMFCRGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
CAS RN |
1621526-58-6 |
Source
|
Record name | 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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